molecular formula C17H20N2OS B563530 Promethazine Sulfoxide-d6 CAS No. 1189892-93-0

Promethazine Sulfoxide-d6

Cat. No. B563530
CAS RN: 1189892-93-0
M. Wt: 306.457
InChI Key: OWTCLFIFAFHQIX-XERRXZQWSA-N
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Description

Promethazine Sulfoxide-d6 is the deuterium labeled Promethazine Sulfoxide . It is a stable isotope and is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of this compound is C17H14D6N2OS . The molecular weight is 306.46 . The structure includes a phenothiazine core, which is a tricyclic structure that contains two benzene rings joined by a sulfur and a nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it’s known that stable isotopes like deuterium (D) are used in drug molecules as tracers for quantitation during the drug development process . This suggests that this compound may undergo similar reactions as its non-deuterated counterpart, Promethazine Sulfoxide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.46 and a molecular formula of C17H14D6N2OS . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

  • Enzymatic Sulfoxidation and Properties : Promethazine Sulfoxide is produced via enzymatic sulfoxidation using horseradish peroxidase and hydrogen peroxide. It inhibits this enzymatic reaction and lacks the antioxidant and photosensitizing action of its parent compound while retaining neuroleptic effects (Galzigna et al., 1996).

  • Indicator in Cerimetry : Promethazine hydrochloride is used as an indicator in ceriometric titrations, undergoing a reversible 1-electron oxidation to a red radical, followed by irreversible oxidation to a colorless sulfoxide (Gowda & Ahmed, 1976).

  • Kinetic Fluorimetric Determination : A kinetic fluorimetric method for determining promethazine uses the oxidation to its fluorescent sulfoxide, allowing rapid and precise analysis suitable for routine applications (de la Peña, Gómez-Hens, & Pérez-Bendito, 1993).

  • Quantitation in Urine Samples : Chromatographic methods have been developed for quantitating promethazine and its metabolites, including sulfoxide, in urine, using on-line solid-phase extraction and column-switching for sensitivity and specificity (Song & Putcha, 2001).

  • Electrophysiological Study : Promethazine's impact on cardiac human ether-a-go-go-related gene (hERG) channels was investigated to understand its proarrhythmic potential. Promethazine blocks these channels, providing insight into arrhythmogenic side effects during clinical administration (Jo et al., 2009).

  • Metabolite Analysis : Improved capillary electrophoresis coupled with electrochemiluminescence was used for simultaneous determination of Promethazine and its metabolites, including sulfoxide, highlighting the efficiency of this method in detecting minute structural differences (Yang, 2019).

  • Chemiluminescence Assay : A new flow injection method for determining promethazine hydrochloride using chemiluminescence emission intensity produced by its oxidation reaction with permanganate in sulfuric acid medium has been described (Sultan, Hassan, & Abulkibash, 2003).

  • Pharmacokinetics Study : Studies on the blood concentrations of promethazine and promethazine sulphoxide following oral and intravenous administration provide insight into the drug's pharmacokinetics, including its metabolic clearance and oral availability (Taylor, Houston, Shaffer, & Mawer, 1983).

Safety and Hazards

While specific safety and hazard information for Promethazine Sulfoxide-d6 was not found, general safety measures for handling chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

This compound, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .

Pharmacokinetics

Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .

Result of Action

The antagonistic action of this compound on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .

Biochemical Analysis

Biochemical Properties

Promethazine Sulfoxide-d6, like its parent compound Promethazine, interacts with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting

Cellular Effects

It is known that Promethazine, the parent compound, has a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Promethazine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may have a detectable presence over time in these settings.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Promethazine, the parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease

Metabolic Pathways

Promethazine, the parent compound of this compound, is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 . It is likely that this compound follows similar metabolic pathways, but specific studies are needed to confirm this.

Transport and Distribution

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may localize within certain subcellular compartments, but specific studies are needed to confirm this.

properties

IUPAC Name

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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